molecular formula C14H8F3N3O2 B395562 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 294194-47-1

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B395562
CAS No.: 294194-47-1
M. Wt: 307.23g/mol
InChI Key: ATBJQBRIAPZDIC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-9(8-4-2-1-3-5-8)18-12-7-10(13(21)22)19-20(11)12/h1-7H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBJQBRIAPZDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151982
Record name 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294194-47-1
Record name 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294194-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Trifluoromethylated Precursors

Ethyl 4,4,4-trifluoro-2-butynoate serves as a key precursor for introducing the CF₃ group. Reaction with 5-amino-3-phenylpyrazole under acidic conditions yields 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine intermediates. For example, acetic acid catalysis in toluene at 45°C for 24 hours achieves cyclization with ~85% yield. The phenyl group at position 5 is pre-installed on the aminopyrazole precursor, ensuring regioselectivity.

Reaction Conditions:

  • Solvent: Toluene

  • Catalyst: Acetic acid

  • Temperature: 45°C

  • Time: 24 hours

  • Yield: 82–88%

Suzuki–Miyaura Cross-Coupling for Aryl Group Installation

While the phenyl group at position 5 is often introduced via the aminopyrazole precursor, alternative routes employ Suzuki–Miyaura coupling for late-stage diversification. Brominated intermediates at position 5 react with phenylboronic acid under palladium catalysis.

Coupling Conditions

Arylboronic acids (1.2 equiv.) react with 5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 equiv.) in 1,4-dioxane/water (4:1) at 80°C. This method achieves 75–90% yield for phenyl group installation.

Representative Example:

  • Substrate: 5-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Catalyst: Pd(PPh₃)₄

  • Ligand: None required

  • Base: Na₂CO₃

  • Solvent: 1,4-Dioxane/H₂O

  • Yield: 88%

Alternative Routes via C–O Bond Activation

Recent advancements utilize C–O bond activation strategies for functionalizing pyrazolo[1,5-a]pyrimidines. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) activates lactam oxygen, enabling nucleophilic substitution with amines or thiols. Although primarily used for amination, this method could theoretically introduce carboxyl groups via reaction with cyanide followed by hydrolysis.

Key Steps:

  • Activation: Treat 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with PyBroP (3 equiv.) and DIEA in 1,4-dioxane.

  • Substitution: Add sodium cyanide (1.5 equiv.) and heat at 110°C for 12 hours.

  • Hydrolysis: Convert nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at reflux.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major methods:

Method Key Step Yield Scalability Complexity
CyclocondensationCore formation82–88%HighModerate
Suzuki–Miyaura couplingPhenyl introduction75–90%MediumHigh
Ester hydrolysisCarboxylic acid formation95–98%HighLow
C–O activationLate-stage functionalization60–75%LowHigh

Challenges and Optimization Strategies

Regioselectivity in Cyclocondensation

The use of electron-deficient aminopyrazoles minimizes byproducts during cyclocondensation. For example, 5-amino-3-phenylpyrazole preferentially reacts at the β-position of ethyl 4,4,4-trifluoro-2-butynoate, ensuring correct regiochemistry.

Purification of Hydrophobic Intermediates

Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates ester intermediates. For the final carboxylic acid, crystallization from water/ethanol (1:2) yields high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl moieties.

Scientific Research Applications

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in various chemical studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: Its properties may be leveraged in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • Molecular Formula : C₁₄H₈F₃N₃O₂
  • Molecular Weight : 307.23 g/mol
  • CAS Registry Number : 294194-47-1
  • Synonyms: BAS 01059140, AC1MK52I, SCHEMBL6030712 .

Structural Features: The compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 5 with a phenyl group and at position 7 with a trifluoromethyl (-CF₃) group.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations in pyrazolo[1,5-a]pyrimidine derivatives include substitutions at positions 5, 7, and 2. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Findings References
This compound 5: Phenyl; 7: -CF₃; 2: -COOH C₁₄H₈F₃N₃O₂ 307.23 Enhanced bioactivity due to -COOH; phenyl group aids π-π interactions .
5-Methyl-7-pentafluoroethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Methyl; 7: -C₂F₅; 2: -COOH C₉H₅F₅N₃O₂ 285.15 Higher lipophilicity (-C₂F₅ vs. -CF₃); reduced aromatic interactions .
5-(4-Nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5: 4-Nitrophenyl; 7: -CF₃; 2: -CONHR C₁₅H₁₀F₃N₅O₃ 389.27 Nitro group (-NO₂) increases electron-withdrawing effects; amide improves solubility .
5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5: 4-Methoxyphenyl; 7: -CF₃; 2: -CONHR C₁₆H₁₃F₃N₄O₂ 374.30 Methoxy (-OCH₃) enhances electron density; potential for improved receptor binding .
5-tert-Butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: tert-Butyl; 7: -CF₃; 2: -COOH C₁₂H₁₀F₃N₃O₂ 297.22 Steric bulk may hinder metabolic degradation; lower polarity .
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5: Furan-2-yl; 7: -CF₃; 2: -COOH C₁₂H₆F₃N₃O₃ 297.19 Furan introduces oxygen for H-bonding; reduced aromaticity vs. phenyl .

Physical and Chemical Properties

  • Solubility : Carboxylic acids (e.g., target compound) exhibit higher aqueous solubility than methyl esters (e.g., QY-6296 in ) but lower than amides .
  • Thermodynamic Stability : The phenyl group at position 5 contributes to planarity and crystallinity, whereas furan or tert-butyl substituents may reduce melting points .

Biological Activity

5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS Number: 294194-47-1) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The molecular formula of this compound is C₁₄H₈F₃N₃O₂, with a molecular weight of 307.23 g/mol. The compound features a trifluoromethyl group that enhances its biological activity and solubility profile.

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit their biological effects primarily through the inhibition of various enzymes and pathways involved in cell proliferation and survival. Specifically, they have been shown to target:

  • Kinases : Inhibition of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling.
  • Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9, which are implicated in cancer metastasis and tissue remodeling.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : The compound showed an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative effects compared to standard treatments like 5-Fluorouracil (IC50 = 17.02 μM) .
CompoundIC50 (μM)Cancer Cell Line
5-Phenyl-7-(trifluoromethyl)...0.126MDA-MB-231 (TNBC)
5-Fluorouracil17.02MDA-MB-231

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • CYP450 Inhibition : It was shown to have no significant inhibition on cytochrome P450 enzymes at concentrations greater than 10 μM , suggesting a favorable pharmacokinetic profile .

Antimicrobial Activity

Preliminary evaluations indicate that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. For instance, compounds synthesized from similar frameworks exhibited effective antibacterial activity against several strains .

Study on Anticancer Efficacy

In a study conducted on BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to traditional chemotherapeutics. The study highlighted the compound's potential as a therapeutic agent in managing aggressive breast cancer types .

Synthesis and Characterization

The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives has been explored through various methodologies including multicomponent reactions (MCRs), which yield high purity and yield under mild conditions .

Q & A

Q. What are the standard synthetic routes for 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions using enaminone precursors or palladium-catalyzed cross-coupling. For example, pyrazolo[1,5-a]pyrimidine cores are prepared by reacting substituted pyrazole derivatives with trifluoromethyl-containing enaminones in solvents like pyridine or 1,4-dioxane . Key intermediates are purified via recrystallization (ethanol/DMF) and characterized using IR, 1^1H/13^13C NMR, and mass spectrometry (MS) to confirm regiochemistry and functional group integrity .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies carboxylic acid (-COOH) and trifluoromethyl (-CF3_3) groups via characteristic stretches (~1700 cm1^{-1} for C=O; 1100–1200 cm1^{-1} for C-F).
  • NMR : 1^1H NMR distinguishes aromatic protons (δ 7.2–8.5 ppm) and pyrimidine ring protons (δ 6.5–7.0 ppm). 13^13C NMR confirms CF3_3 (δ ~120 ppm, q, JCFJ_{C-F} = 280 Hz) and carboxylic acid carbons (δ ~165 ppm).
  • MS : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 362.08 for C15_{15}H10_{10}F3_3N3_3O2_2) .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HF from CF3_3 degradation).
  • Dispose of waste via certified hazardous waste services, as trifluoromethyl groups may persist in the environment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?

  • Solvent Choice : Protic solvents (acetic acid) favor cyclization, while aprotic solvents (toluene) may lead to side products (e.g., pyrimidinones) .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance cross-coupling efficiency for aryl substitutions .
  • Temperature : Reflux (110°C) in 1,4-dioxane improves aryl boronic acid coupling yields (>90%) compared to room-temperature reactions .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

  • Trifluoromethyl (-CF3_3) : Enhances metabolic stability and binding affinity to targets like kinases or GPCRs. For example, CF3_3 at C7 increases lipophilicity, improving blood-brain barrier penetration in CNS studies .
  • Carboxylic Acid (-COOH) : Facilitates salt formation for solubility or conjugation to prodrugs. Replacing -COOH with esters (e.g., ethyl) reduces polarity but may alter pharmacokinetics .

Q. How can crystallography resolve contradictions in spectroscopic data for regioisomers?

Single-crystal X-ray diffraction (SCXRD) unambiguously assigns substituent positions. For instance, SCXRD confirmed C5-phenyl and C7-CF3_3 placement in a derivative, resolving 1^1H NMR ambiguities caused by overlapping aromatic signals .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., κ-opioid receptors), highlighting hydrogen bonds between -COOH and Arg148 residues .
  • QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., CF3_3) with inhibitory potency (IC50_{50}) against MRP4 transporters .

Q. How do solvent polarity and pH influence the compound’s stability in biological assays?

  • Polar Solvents (DMF/DMSO) : Enhance solubility but may promote degradation at high temperatures.
  • pH Effects : The carboxylic acid group (-COOH) deprotonates at physiological pH (7.4), increasing water solubility but reducing membrane permeability. Buffered solutions (PBS, pH 7.4) are recommended for in vitro assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s enzymatic inhibition potency?

Discrepancies arise from assay conditions:

  • Enzyme Source : Human vs. murine MRP4 shows varying IC50_{50} values due to sequence differences in substrate-binding pockets .
  • Cofactors : Mg2+^{2+} or ATP presence alters allosteric regulation of kinase targets .

Q. How can divergent synthetic yields (40–90%) be reconciled in literature?

Yield variability stems from:

  • Purity of Starting Materials : Halogenated intermediates (e.g., 5-chloropyrazolo[1,5-a]pyrimidine) with >95% purity reduce side reactions .
  • Workup Procedures : Acidic workups (HCl) precipitate products efficiently, while neutral conditions may retain impurities .

Methodological Tables

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

ConditionYield (%)Reference
Pd-catalyzed cross-coupling92
Pyridine reflux70
Acetic acid cyclization65

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
1^1H NMRδ 8.2 (s, 1H, pyrimidine-H)
13^13C NMRδ 165.2 (COOH), 120.1 (CF3_3)
HRMSm/z 362.08 [M+H]+^+

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
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5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

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